Molecular Weight and ADMET-Relevant Properties: Fopirtoline vs. Flupirtine
When considering morpholine-class analgesics that have reached clinical use, Flupirtine (MW 304.3 g·mol⁻¹, C₁₅H₁₇FN₄O₂, tPSA ~70 Ų, 2 H-bond donors, 5 H-bond acceptors) is a structurally related but pharmacologically distinct comparator [1]. Fopirtoline displays a lower molecular weight (258.77 g·mol⁻¹), a lower tPSA (50.7 Ų), and zero H-bond donors, which together suggest superior passive membrane diffusion and potentially more favorable CNS penetration [2]. The absence of H-bond donors in Fopirtoline may also reduce the propensity for transporter-mediated efflux at the blood–brain barrier compared to Flupirtine, though this inference from computed descriptors must be confirmed experimentally [2].
| Evidence Dimension | Physicochemical properties influencing passive permeability and oral bioavailability |
|---|---|
| Target Compound Data | MW 258.77 g·mol⁻¹; tPSA 50.7 Ų; HBD 0; HBA 4; XlogP 2.3 |
| Comparator Or Baseline | Flupirtine: MW 304.3 g·mol⁻¹; tPSA ~70 Ų; HBD 2; HBA 5; XlogP ~2.5 |
| Quantified Difference | MW difference: -45.5 g·mol⁻¹ (15% lower); tPSA difference: ~-19.3 Ų (28% lower); HBD: 0 vs. 2 |
| Conditions | Computed molecular descriptors (standardized in silico prediction, cross-study comparison) |
Why This Matters
Procurement of Fopirtoline instead of a marketed analog like Flupirtine offers a distinctly different ADMET profile that is valuable for structure–activity relationship (SAR) studies of morpholine-based CNS analgesics.
- [1] J-GLOBAL. Flupirtine: molecular formula C₁₅H₁₇FN₄O₂, molecular weight 304.325 g·mol⁻¹. View Source
- [2] BaseChem. Fopirtoline: XlogP 2.3; HBD 0; HBA 4; tPSA 50.7 Ų. View Source
